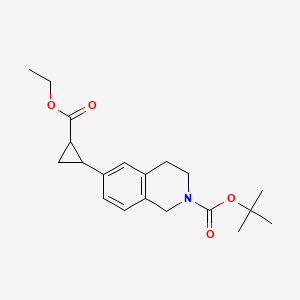
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethoxycarbonyl-substituted cyclopropyl ring, and a dihydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of the cyclopropyl ring, followed by its attachment to the isoquinoline core through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学的研究の応用
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with different substituents. Examples include:
- Tert-butyl 6-(2-(methoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-1(2H)-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
生物活性
Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by its CAS number 143269-62-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
| Property | Details |
|---|---|
| Molecular Formula | C20H27N O4 |
| Molecular Weight | 341.43 g/mol |
| CAS Number | 143269-62-9 |
Research indicates that this compound exhibits various biological activities, primarily through the modulation of enzyme activity and interaction with specific receptors. The compound has been shown to:
- Inhibit certain enzymes related to metabolic pathways.
- Act as an antagonist or agonist at various neurotransmitter receptors, influencing central nervous system functions.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
- Neuroprotective Effects : The compound has shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Properties : In animal models, this compound has demonstrated the ability to reduce markers of inflammation, suggesting its utility in treating inflammatory disorders.
Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, this compound was evaluated for its effects on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Study 2: Neuroprotection in Models of Alzheimer's Disease
Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Treatment with the compound resulted in improved cognitive function as assessed by behavioral tests and reduced amyloid-beta plaque formation in brain tissue.
特性
分子式 |
C20H27NO4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
tert-butyl 6-(2-ethoxycarbonylcyclopropyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-5-24-18(22)17-11-16(17)14-6-7-15-12-21(9-8-13(15)10-14)19(23)25-20(2,3)4/h6-7,10,16-17H,5,8-9,11-12H2,1-4H3 |
InChIキー |
VGAWTMNVOQFXTL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC1C2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















